N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O4S/c1-21(2)27(24,25)22-9-7-12(8-10-22)11-20-15(23)13-3-5-14(6-4-13)26-16(17,18)19/h3-6,12H,7-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTXUBLHYCJUTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the piperidine derivative with dimethylsulfamoyl chloride under basic conditions.
Attachment of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Addition of the Trifluoromethoxy Group: The trifluoromethoxy group is typically introduced via nucleophilic substitution reactions using trifluoromethoxy precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzamide-piperidine derivatives reported in the literature. Below is a detailed analysis of its similarities and distinctions:
Substituent Analysis
Key Observations:
- Sulfonamide vs. Guanidine/Thioureido Groups : The target compound’s dimethylsulfamoyl group distinguishes it from guanidine (17e, 17f) or thioureido (8a) substituents, which are typically more polar and may influence solubility or target binding .
- Trifluoromethoxy vs.
- Synthetic Yields : Compounds with guanidine or thioureido substituents (e.g., 17e, 17f) exhibit lower yields (20–38%), likely due to steric or reactivity challenges during synthesis. In contrast, derivatives with simpler substituents (e.g., 6f in ) achieve higher yields (76.2%) .
Structural Analogues in Drug Development
- Fentanyl Derivatives : Compounds like N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]benzamide () share the benzamide-piperidine core but lack sulfonamide or trifluoromethoxy groups, highlighting the target compound’s unique pharmacophoric features .
- Dopamine D3 Receptor Ligands : Derivatives such as 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide () demonstrate the versatility of piperidine-benzamide scaffolds in CNS-targeted drug design, though substituent differences dictate target specificity .
Biological Activity
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a dimethylsulfamoyl group and a trifluoromethoxy benzamide moiety. The structure can be represented as follows:
Research indicates that compounds with similar structural features often exhibit interactions with various biological targets, including enzymes and receptors. Specifically, the piperidine derivative may act as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
Biological Activity
1. Anticholinesterase Activity:
Studies on related piperazine derivatives have shown promising results in inhibiting AChE activity. For instance, molecular docking studies suggest that these compounds can effectively bind to the active sites of AChE, leading to their potential use in treating neurodegenerative disorders .
2. Antitumor Properties:
Preliminary studies have indicated that similar compounds may possess antitumor activity. The trifluoromethoxy group is known to enhance lipophilicity, which can improve cellular uptake and efficacy against cancer cells .
3. Anti-inflammatory Effects:
Compounds with sulfonamide groups have been noted for their anti-inflammatory properties. The dimethylsulfamoyl moiety may contribute to such effects by modulating immune responses and inhibiting pro-inflammatory cytokines .
Case Studies
Case Study 1: Alzheimer's Disease Model
In a study utilizing an Alzheimer's disease mouse model, administration of a similar piperidine derivative resulted in significant improvements in cognitive function as measured by the Morris water maze test. The compound's ability to inhibit AChE was confirmed through biochemical assays, demonstrating its potential as a therapeutic agent for cognitive enhancement .
Case Study 2: Cancer Cell Lines
In vitro studies on various cancer cell lines revealed that compounds structurally related to this compound exhibited dose-dependent cytotoxicity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical steps and hazards in synthesizing this compound?
- Methodological Answer : The synthesis involves coupling a piperidinylmethyl sulfamoyl precursor with a 4-(trifluoromethoxy)benzoyl chloride derivative. Key steps include:
- Amide bond formation : Use coupling agents like HBTU or BOP in anhydrous THF with Et₃N as a base .
- Purification : Column chromatography (silica gel) with dichloromethane/methanol gradients .
Hazard Considerations : - Handle pivaloyl chloride derivatives and trifluoromethyl reagents in fume hoods due to corrosive and mutagenic risks .
- Monitor thermal stability via DSC to avoid decomposition during synthesis .
Q. Which spectroscopic techniques are optimal for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Identify piperidine ring protons (δ 1.5–3.0 ppm), trifluoromethoxy group (δ 4.3–4.5 ppm), and benzamide carbonyl (δ ~168 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Validate sulfamoyl (S=O, ~1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation .
- Waste Disposal : Neutralize reactive intermediates (e.g., acyl chlorides) with aqueous NaHCO₃ before disposal .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide bioactivity optimization?
- Methodological Answer :
- Piperidine Modifications : Replace dimethylsulfamoyl with acetyl or pivaloyl groups to alter lipophilicity and target engagement .
- Benzamide Substitutions : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to enhance metabolic stability .
- In vitro Testing : Use HepG2 cell lines with sorafenib as a positive control; IC₅₀ values <10 μM indicate promising anti-hepatoma activity .
Q. How to resolve crystallographic data discrepancies during structural refinement?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to minimize twinning artifacts .
- Refinement Tools : Employ SHELXL for anisotropic displacement parameter modeling and WinGX for visualizing electron density maps .
- Validation : Check R-factor convergence (<5%) and Ramachandran plot outliers using Coot .
Q. What strategies address conflicting in vitro activity data across studies?
- Methodological Answer :
- Assay Standardization : Normalize cell viability assays (MTT/CellTiter-Glo) with consistent seeding densities and incubation times .
- Control Compounds : Include reference inhibitors (e.g., sorafenib for HepG2) to calibrate potency thresholds .
- Batch Analysis : Compare multiple synthetic batches to rule out impurity-driven variability .
Q. How to design computational models for target interaction prediction?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of FAD-dependent oxidoreductases or smoothened receptors (SMO) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability of the trifluoromethoxy group in hydrophobic pockets .
- QSAR Modeling : Corrogate Hammett constants (σ) of substituents with IC₅₀ values to predict activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
